molecular formula C6H2F12O4 B13395732 2,2'-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol)

2,2'-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol)

Cat. No.: B13395732
M. Wt: 366.06 g/mol
InChI Key: FOQAFBBXICTMGC-UHFFFAOYSA-N
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Description

2,2’-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol) is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol) typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of perfluoroethane-1,2-diol with tetrafluoroethanol in the presence of a strong base such as cesium carbonate. The reaction is carried out in a polar aprotic solvent like acetonitrile at room temperature. The product is then purified through vacuum filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are essential for large-scale synthesis. The final product is often subjected to rigorous quality control measures, including NMR spectroscopy and mass spectrometry, to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cesium carbonate in acetonitrile at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluoroethane-1,2-dione, while reduction may produce partially fluorinated alcohols .

Scientific Research Applications

2,2’-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol) involves its interaction with various molecular targets. The compound’s fluorine atoms create a highly electronegative environment, which can influence the reactivity of adjacent functional groups. This property is exploited in catalysis and polymerization reactions, where the compound acts as a catalyst or initiator. The pathways involved often include nucleophilic attack and radical formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol) is unique due to its high fluorine content, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring extreme conditions, such as aerospace and advanced electronics .

Properties

Molecular Formula

C6H2F12O4

Molecular Weight

366.06 g/mol

IUPAC Name

1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-hydroxyethoxy)ethoxy]ethanol

InChI

InChI=1S/C6H2F12O4/c7-1(8,19)3(11,12)21-5(15,16)6(17,18)22-4(13,14)2(9,10)20/h19-20H

InChI Key

FOQAFBBXICTMGC-UHFFFAOYSA-N

Canonical SMILES

C(C(OC(C(OC(C(O)(F)F)(F)F)(F)F)(F)F)(F)F)(O)(F)F

Origin of Product

United States

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